Cas no 779339-14-9 (tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate)

Tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate is a synthetic intermediate widely used in pharmaceutical and organic chemistry research. This compound features a piperidine core functionalized with a cyclohexylmethyl group and a tert-butoxycarbonyl (Boc) protecting group, enhancing its utility in peptide synthesis and medicinal chemistry applications. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, facilitating controlled reactions. Its cyclohexylmethyl substituent contributes to lipophilicity, influencing bioavailability and binding interactions in drug design. The compound’s well-defined structure and reactivity make it a valuable building block for the development of bioactive molecules, particularly in the synthesis of CNS-targeting agents and protease inhibitors.
tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate structure
779339-14-9 structure
Product Name:tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate
CAS No:779339-14-9
MF:C17H32N2O2
MW:296.448184967041
CID:2857122
Update Time:2025-06-07

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate
    • tert-butyl N-[1-(cyclohexylmethyl)piperidin-4-yl]carbamate
    • t-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate
    • Inchi: 1S/C17H32N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h14-15H,4-13H2,1-3H3,(H,18,20)
    • InChI Key: BBWXIYAIJMVPSG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCN(CC1)CC1CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 324
  • XLogP3: 3.9
  • Topological Polar Surface Area: 41.6

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Additional information on tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate

Professional Introduction to Tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS No. 779339-14-9)

Tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate, with the CAS number 779339-14-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in medicinal chemistry. The structural features of this molecule, particularly its piperidine ring and the presence of both tert-butyl and cyclohexylmethyl substituents, contribute to its unique chemical properties and potential biological activities.

The synthesis of tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate involves a series of well-defined chemical reactions that highlight the precision and expertise required in organic synthesis. The piperidine ring, a six-membered heterocyclic amine, is a common structural motif in many bioactive molecules due to its ability to mimic biological nitrogen-containing compounds. The introduction of the tert-butyl group enhances the lipophilicity of the molecule, while the cyclohexylmethyl substituent adds another layer of steric and electronic complexity, which can influence its interactions with biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of carbamate derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, pain management, and anti-inflammatory applications. The specific arrangement of functional groups in tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate makes it a valuable candidate for further investigation in these fields.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The piperidine core can be modified in numerous ways to optimize its binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated that modifications at the 4-position of the piperidine ring can significantly alter the pharmacokinetic properties of carbamate-based drugs. This flexibility makes tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate an attractive starting point for designing novel therapeutic agents.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of such complex molecules. Advanced computational techniques allow researchers to predict the interactions between tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate and biological targets with high accuracy. These predictions can guide experimental design and help identify lead compounds that exhibit desired pharmacological properties. Recent advancements in machine learning algorithms have further enhanced the capabilities of computational drug discovery, making it an indispensable tool in modern pharmaceutical research.

Experimental validation of computational predictions is crucial for translating theoretical findings into practical applications. In vitro assays have been employed to assess the biological activity of tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate, providing insights into its potential therapeutic effects. These assays often involve measuring changes in cell viability, enzyme activity, or receptor binding affinity. The results from these experiments can confirm or refute computational hypotheses and guide further optimization efforts.

The development of novel drug candidates is a multi-step process that requires careful consideration of various factors, including safety, efficacy, and pharmacokinetics. The structural features of tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate make it a promising candidate for further exploration, but additional studies are needed to fully understand its potential benefits and limitations. Preclinical studies are essential for evaluating its safety profile and identifying any potential adverse effects before it can be considered for human trials.

In conclusion, tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS No. 779339-14-9) represents an exciting opportunity for researchers in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a valuable compound for further investigation. As our understanding of complex molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of new therapeutic agents.

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